molecular formula C5H10OS B1204851 Tetrahydrofurfuryl mercaptan CAS No. 5069-94-3

Tetrahydrofurfuryl mercaptan

Cat. No.: B1204851
CAS No.: 5069-94-3
M. Wt: 118.2 g/mol
InChI Key: HZEQZXCNBJSQCS-UHFFFAOYSA-N
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Description

. This compound is characterized by a five-membered oxolane ring (tetrahydrofuran) attached to a methanethiol group. It is commonly used in various fields of research, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrofurfuryl mercaptan can be synthesized through several synthetic routes. One common method involves the reaction of tetrahydrofuran with methanethiol in the presence of a strong acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 25°C .

Industrial Production Methods

Industrial production of oxolan-2-ylmethanethiol often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofurfuryl mercaptan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of oxolan-2-ylmethanethiol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo oxidation and reduction reactions, affecting the redox balance within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydrofurfuryl mercaptan is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and biological properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

oxolan-2-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c7-4-5-2-1-3-6-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEQZXCNBJSQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964924
Record name (Oxolan-2-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5069-94-3
Record name Tetrahydrofurfuryl mercaptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005069943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Oxolan-2-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (oxolan-2-yl)methanethiol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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